molecular formula C5H11CaO5+ B10825147 calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate

calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate

Cat. No.: B10825147
M. Wt: 191.22 g/mol
InChI Key: XSXYAPSGYPWHNW-JSTPYPERSA-M
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Description

Calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate is a complex organic compound that combines calcium ions with a methane group and a chiral trihydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate typically involves the reaction of calcium salts with methane derivatives and chiral trihydroxybutanoic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential role in metabolic pathways.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its biological activity, influencing how it binds to enzymes and receptors. The calcium ion may also contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Calcium gluconate: Similar in having a calcium ion and hydroxyl groups but lacks the chiral centers.

    Methane derivatives: Share the methane group but differ in the functional groups attached.

    Chiral trihydroxybutanoates: Similar in structure but may have different stereochemistry or additional functional groups.

Uniqueness

Calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate is unique due to its specific combination of calcium, methane, and chiral trihydroxybutanoate. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H11CaO5+

Molecular Weight

191.22 g/mol

IUPAC Name

calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate

InChI

InChI=1S/C4H8O5.CH4.Ca/c5-1-2(6)3(7)4(8)9;;/h2-3,5-7H,1H2,(H,8,9);1H4;/q;;+2/p-1/t2-,3+;;/m0../s1

InChI Key

XSXYAPSGYPWHNW-JSTPYPERSA-M

Isomeric SMILES

C.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2]

Canonical SMILES

C.C(C(C(C(=O)[O-])O)O)O.[Ca+2]

Origin of Product

United States

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